Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, which includes multiple fused rings and functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves several steps. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile. The resulting intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product.
Chemical Reactions Analysis
Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties, making it a candidate for the treatment of neurodegenerative diseases.
Biological Research: It is used in studies involving cell viability assays, molecular docking, and enzyme inhibition assays to understand its interactions with biological targets.
Pharmaceutical Development: The compound’s unique structure and biological activities make it a potential lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions lead to reduced production of inflammatory mediators and protection of neuronal cells from damage.
Comparison with Similar Compounds
Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other triazolo-pyrimidine derivatives, such as:
5-methyl-7-hydroxy-1,3,4-triazaindolizine: Known for its antimicrobial properties.
7-aryl-5-methyl-2-amino-1,2,4-triazolo[1,5-a]pyrimidines: Studied for their anticancer activities.
The uniqueness of this compound lies in its trifluoromethyl group and the combination of multiple fused rings, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H16F3N7O2S |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
methyl 12-methyl-4-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C18H16F3N7O2S/c1-7-4-10(18(19,20)21)28-14(24-7)9(5-23-28)13-25-15-11-8(2)12(17(29)30-3)31-16(11)22-6-27(15)26-13/h5-7,10,24H,4H2,1-3H3 |
InChI Key |
UHXGNGLUTWVOAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=C(C=N2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C(=O)OC)C)N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.